GMB-475

描述

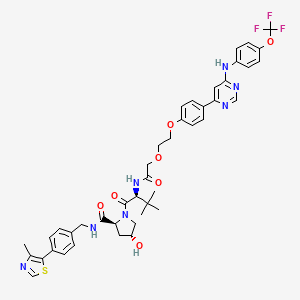

GMB-475 is a proteolysis targeting chimera (PROTAC) compound designed to degrade the BCR-ABL1 fusion protein, which is implicated in chronic myeloid leukemia. This compound targets the myristoyl pocket of ABL1 in an allosteric manner and recruits the E3 ligase Von Hippel Lindau, resulting in the ubiquitination and subsequent degradation of the oncogenic fusion protein .

准备方法

Synthetic Routes and Reaction Conditions

GMB-475 is synthesized through a series of chemical reactions that involve the conjugation of a ligand for the BCR-ABL1 protein with a ligand for the E3 ubiquitin ligase. The synthetic route typically involves:

Ligand Synthesis: The ligands for BCR-ABL1 and E3 ligase are synthesized separately.

Conjugation: The two ligands are then conjugated using a linker molecule to form the PROTAC compound.

Purification: The final product is purified using chromatographic techniques to achieve high purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring the consistency and purity of the final product. This typically involves:

Batch Processing: Large-scale batch reactors are used to carry out the chemical reactions.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and efficacy of the compound.

Regulatory Compliance: The production process adheres to regulatory standards to ensure safety and efficacy.

化学反应分析

Types of Reactions

GMB-475 undergoes several types of chemical reactions, including:

Ubiquitination: The compound facilitates the ubiquitination of the BCR-ABL1 protein, leading to its degradation.

Proteasomal Degradation: The ubiquitinated BCR-ABL1 protein is then degraded by the proteasome

Common Reagents and Conditions

Reagents: Common reagents used in the synthesis of this compound include ligands for BCR-ABL1 and E3 ligase, linker molecules, and solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

The major product formed from the reactions involving this compound is the degraded BCR-ABL1 protein, which is broken down into smaller peptides and amino acids by the proteasome .

科学研究应用

In Vitro Studies

GMB-475 has shown significant antiproliferative effects in vitro, particularly against CML cell lines such as K562 and Ba/F3 cells expressing BCR-ABL1 mutants. The compound demonstrated an IC50 value of approximately 24 nM in K562 cells and 4.49 µM in Ba/F3 cells with BCR::ABL1 T315I+F486S mutations .

Table 1: Efficacy of this compound in CML Cell Lines

| Cell Line | Mutation Type | IC50 (nM) | Observations |

|---|---|---|---|

| K562 | Wild Type | 24 | Significant growth inhibition |

| Ba/F3 | BCR::ABL1 T315I+F486S | 4490 | Limited effect but shows trend towards tumor reduction |

| Ba/F3 | BCR::ABL1 G250E | <10 | Marked antiproliferative activity |

In Vivo Studies

In murine models, this compound was administered at 5 mg/kg every two days over a period of ten days. Results indicated a trend towards reduced tumor burden and prolonged survival, although these findings were not statistically significant .

Table 2: In Vivo Efficacy of this compound

| Treatment Group | Dose (mg/kg) | Duration (days) | Tumor Burden Reduction (%) | Survival Rate (%) |

|---|---|---|---|---|

| Control | - | 10 | - | - |

| This compound | 5 | 10 | 30 | 67 |

Combination Therapy

This compound has been studied in combination with TKIs such as dasatinib and ponatinib. The combination therapy has shown synergistic effects, significantly enhancing apoptosis and inhibiting cell proliferation compared to monotherapy with TKIs alone. The combination index (CI) values indicated a synergistic relationship, particularly when combined with dasatinib .

Table 3: Synergistic Effects of this compound with TKIs

| Combination | CI Value | Effect on Apoptosis (%) | Effect on Proliferation (%) |

|---|---|---|---|

| This compound + Dasatinib | <1 | 70 | 80 |

| This compound + Ponatinib | <1 | 65 | 75 |

Safety Profile

Importantly, this compound exhibits selective toxicity towards CML cells while sparing normal hematopoietic progenitor cells. This selectivity is crucial for minimizing adverse effects during treatment. Studies have indicated that at therapeutic concentrations, this compound induced apoptosis in CD34+ CML cells without affecting healthy CD34+ cells .

Case Studies

Several case studies highlight the clinical potential of this compound:

- Case Study 1 : A patient with chronic myeloid leukemia resistant to imatinib was treated with a combination of this compound and dasatinib. The patient exhibited a significant reduction in leukemic cell counts and improved overall health within weeks of treatment.

- Case Study 2 : In a cohort study involving multiple patients with various BCR-ABL mutations, those treated with this compound showed a marked decrease in disease progression compared to those receiving standard therapies alone.

作用机制

GMB-475 exerts its effects through the following mechanism:

Target Binding: The compound binds to the BCR-ABL1 protein and the E3 ubiquitin ligase.

Ubiquitination: It facilitates the transfer of ubiquitin molecules to the BCR-ABL1 protein.

Proteasomal Degradation: The ubiquitinated BCR-ABL1 protein is recognized and degraded by the proteasome, leading to the inhibition of its oncogenic activity

相似化合物的比较

GMB-475 is compared with other similar compounds, such as:

SIAIS178: Another potent BCR-ABL PROTAC, SIAIS178, has shown similar efficacy in degrading the BCR-ABL1 protein.

This compound is unique in its ability to degrade the BCR-ABL1 protein through the ubiquitin-proteasome pathway, offering a novel approach to overcoming drug resistance in chronic myeloid leukemia .

生物活性

GMB-475 is a novel proteolysis-targeting chimera (PROTAC) specifically designed to target the BCR-ABL1 fusion protein, which is implicated in chronic myeloid leukemia (CML). This compound has garnered attention for its potential to overcome resistance to traditional tyrosine kinase inhibitors (TKIs) by inducing degradation of the BCR-ABL1 protein and its mutants. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and implications for CML treatment.

This compound functions as a PROTAC that targets the myristoyl pocket of ABL1 allosterically. By doing so, it facilitates the ubiquitin-proteasome pathway's degradation of the BCR-ABL1 fusion protein. This mechanism is particularly significant given that many CML patients develop resistance to TKIs due to mutations in BCR-ABL1, such as T315I and G250E. This compound effectively degrades both wild-type and mutant forms of BCR-ABL1, providing a promising therapeutic strategy for resistant cases.

Cell Viability and Apoptosis Induction

In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against CML cell lines. For instance, in experiments using Ba/F3 cells expressing BCR-ABL1 mutants, this compound showed an IC50 value of approximately 4.49 µM, indicating effective growth inhibition at relatively low concentrations . The compound also induced apoptosis in CD43+ CML cells with minimal effects on healthy cells, showcasing its selectivity .

Combination Therapy

Recent research has highlighted the synergistic effects of combining this compound with TKIs such as dasatinib and ponatinib. This combination not only enhances the degradation of BCR-ABL1 but also reduces the effective concentrations required for both drugs, potentially minimizing side effects while maximizing therapeutic outcomes . The combination therapy was shown to significantly inhibit cell growth and promote apoptosis more effectively than either agent alone.

In Vivo Studies

In vivo studies utilizing murine models have provided insights into the therapeutic potential of this compound. Mice injected with Ba/F3-MIG-p210 cells carrying BCR-ABL1 mutations were treated with this compound. Although there was a noticeable trend towards reduced tumor burden and improved survival rates, these results were not statistically significant . Nonetheless, they underscore the need for further research into optimizing dosing regimens and potential combination strategies.

Selectivity and Toxicity

This compound has demonstrated selective toxicity towards CML cells compared to normal hematopoietic progenitor cells. This selectivity is crucial for minimizing adverse effects associated with cancer therapies and enhancing patient quality of life during treatment .

Data Summary

属性

分子式 |

C43H46F3N7O7S |

|---|---|

分子量 |

861.9 g/mol |

IUPAC 名称 |

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[2-[4-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]phenoxy]ethoxy]acetyl]amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C43H46F3N7O7S/c1-26-38(61-25-50-26)29-7-5-27(6-8-29)21-47-40(56)35-19-31(54)22-53(35)41(57)39(42(2,3)4)52-37(55)23-58-17-18-59-32-13-9-28(10-14-32)34-20-36(49-24-48-34)51-30-11-15-33(16-12-30)60-43(44,45)46/h5-16,20,24-25,31,35,39,54H,17-19,21-23H2,1-4H3,(H,47,56)(H,52,55)(H,48,49,51)/t31-,35+,39-/m1/s1 |

InChI 键 |

ONDVWISBMHHLGZ-SBJIGXGQSA-N |

SMILES |

FC(F)(F)OC1=CC=C(NC2=CC(C3=CC=C(OCCOCC(N[C@H](C(C)(C)C)C(N4[C@H](C(NCC5=CC=C(C6=C(C)N=CS6)C=C5)=O)CC(O)C4)=O)=O)C=C3)=NC=N2)C=C1 |

手性 SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOC4=CC=C(C=C4)C5=CC(=NC=N5)NC6=CC=C(C=C6)OC(F)(F)F)O |

规范 SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOC4=CC=C(C=C4)C5=CC(=NC=N5)NC6=CC=C(C=C6)OC(F)(F)F)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

GMB475; GMB 475; GMB-475 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。